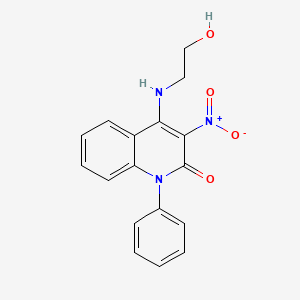

Ethyl 1-methyl-5-oxo-4H-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-methyl-5-oxo-4H-triazole-4-carboxylate is a chemical compound with the CAS Number: 2639625-62-8 . It is a powder form substance and has a molecular weight of 171.16 .

Synthesis Analysis

The synthesis of related compounds has been achieved through various processes . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Physical And Chemical Properties Analysis

This compound is a powder form substance . It has a molecular weight of 171.16 . The storage temperature is room temperature .Applications De Recherche Scientifique

Structural Analysis and Molecular Interaction

Ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate molecules exhibit unique structural properties, such as no unusual bond lengths or angles and differ in rotation around the methylene C atom connecting the triazole ring to the sugar molecule. These molecules form infinite chains through hydrogen bonding, demonstrating potential in molecular engineering and design (Horton et al., 1997).

Corrosion Inhibition

A novel triazole derivative, namely 4,5-diethyl 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4,5-dihydro-1H-1,2,3-triazole-4,5-dicarboxylate (OxTDC), demonstrated significant anticorrosion effects on mild steel in acidic environments. This showcases the compound's potential in industrial applications, particularly in enhancing material durability and lifespan (Rahmani et al., 2019).

Antimicrobial Properties

Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have been explored for antimicrobial activities, highlighting the broader applicability of triazole derivatives in combating microbial resistance. These compounds have shown activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Desai et al., 2019).

Metal-Organic Frameworks (MOFs)

The positional isomeric effect of triazole and carboxylate fragments has been utilized to construct Cd(II) coordination polymers. This work underlines the significance of ligand isomerism in directing the assembly of complex structures, which could have implications for catalysis, gas storage, and separation technologies (Cisterna et al., 2018).

Peptide Synthesis

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate has been identified as an optimal coupling reagent for solid-phase peptide synthesis, displaying high efficiency without interfering with UV monitoring. Its application in synthesizing complex peptide sequences showcases the compound's utility in biochemical research and drug development (Jiang et al., 1998).

Safety and Hazards

The safety information available indicates that Ethyl 1-methyl-5-oxo-4H-triazole-4-carboxylate has some hazards associated with it. The hazard statements include H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Propriétés

IUPAC Name |

ethyl 1-methyl-5-oxo-4H-triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-3-12-6(11)4-5(10)9(2)8-7-4/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXKFADUAHCIJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)N(N=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-enylidene}-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2686648.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2686649.png)

![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-ethylaniline](/img/structure/B2686654.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2686655.png)

![3-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B2686656.png)

![Ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2686657.png)